molecular formula C9H15Cl3N2S B2383534 5-Chloro-2-(piperidin-4-ylmethyl)-1,3-thiazole;dihydrochloride CAS No. 2126159-70-2

5-Chloro-2-(piperidin-4-ylmethyl)-1,3-thiazole;dihydrochloride

Cat. No. B2383534
CAS RN: 2126159-70-2
M. Wt: 289.64
InChI Key: SBLSTVPNGSCZDC-UHFFFAOYSA-N
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Description

The compound “4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride” is a white to yellow powder or crystal . It has a molecular weight of 334.25 .


Synthesis Analysis

The synthesis of similar compounds often involves cyclization reactions . For example, a series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazides were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques . For instance, the structure of “4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride” was characterized by spectral data .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common reaction involving organoboron compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

The compound “4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride” is a white to yellow powder or crystal . It has a molecular weight of 334.25 . It should be stored at room temperature .

Scientific Research Applications

Kinetic Studies in Thiadiazoles

5-Chloro-2-(piperidin-4-ylmethyl)-1,3-thiazole;dihydrochloride has been involved in kinetic studies, particularly in reactions with nucleophilic agents. Alemagna, Bacchetti, and Beltrame (1968) investigated the kinetics of reactions involving thiadiazoles, highlighting the role of chlorine displacement by piperidine in ethanol and benzene environments (Alemagna, Bacchetti, & Beltrame, 1968).

Structure-Activity Relationships in Pyrazole Derivatives

The compound has also been studied in the context of structure-activity relationships of pyrazole derivatives. Lan et al. (1999) focused on identifying potent and selective cannabimimetic ligands, exploring the structural requirements for brain cannabinoid CB1 receptor antagonistic activity (Lan et al., 1999).

Ligand Binding to Human Dopamine Receptors

In studies involving human dopamine receptors, Rowley et al. (1997) identified a ligand with moderate affinity and selectivity for the human dopamine D4 (hD4) receptors, analyzing structure-activity relationships with respect to hD4 affinity and selectivity (Rowley et al., 1997).

Synthesis of Nonionic Surfactants

Abdelmajeid, Amine, and Hassan (2017) synthesized novel scaffolds involving Thiadiazolyl Piperidine and evaluated their antimicrobial activities. They also explored the physico-chemical and surface properties of synthesized non-ionic surfactants (Abdelmajeid, Amine, & Hassan, 2017).

Radioiodinated Ligand Binding

Gatley et al. (1996) investigated a 123I-labeled analog of the compound as a radioiodinated ligand that binds in vivo to mouse brain cannabinoid CB1 receptors. This study provided insights into the in vivo brain binding and potential applications in characterizing brain CB1 receptor binding (Gatley et al., 1996).

Safety and Hazards

The compound “4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride” has several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

5-chloro-2-(piperidin-4-ylmethyl)-1,3-thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2S.2ClH/c10-8-6-12-9(13-8)5-7-1-3-11-4-2-7;;/h6-7,11H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLSTVPNGSCZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC=C(S2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride

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